(E)-1-(3-(furan-2-yl)acryloyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide

Description

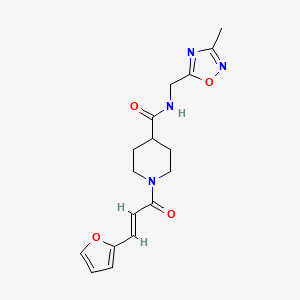

The compound (E)-1-(3-(furan-2-yl)acryloyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is a structurally complex molecule featuring three key moieties:

- Piperidine-4-carboxamide backbone: A six-membered nitrogen-containing ring with a carboxamide group, often associated with improved bioavailability and target binding in medicinal chemistry.

- (E)-3-(furan-2-yl)acryloyl group: A conjugated acryloyl system linked to a furan ring, which may confer π-π stacking interactions and metabolic stability.

- 3-Methyl-1,2,4-oxadiazole methyl group: A heterocyclic ring known for enhancing metabolic resistance and modulating electronic properties.

Properties

IUPAC Name |

1-[(E)-3-(furan-2-yl)prop-2-enoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4/c1-12-19-15(25-20-12)11-18-17(23)13-6-8-21(9-7-13)16(22)5-4-14-3-2-10-24-14/h2-5,10,13H,6-9,11H2,1H3,(H,18,23)/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVVWHNDLPACDT-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(3-(furan-2-yl)acryloyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide, identified by the CAS number 1334377-32-0, is a synthetic molecule that incorporates various bioactive moieties. This compound is of interest due to its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 344.4 g/mol. The structure features a piperidine ring substituted with an acrylamide group and a furan moiety, which are known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| CAS Number | 1334377-32-0 |

| Molecular Formula | C₁₇H₂₀N₄O₄ |

| Molecular Weight | 344.4 g/mol |

| Melting Point | N/A |

| Density | N/A |

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing furan and oxadiazole rings have shown promising results in inhibiting cancer cell proliferation. In vitro assays indicate that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines.

Case Study:

In a comparative study, several derivatives of piperidine were evaluated for their cytotoxic effects against human cancer cell lines (e.g., MCF-7 and HeLa). The compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, suggesting enhanced potency.

Anti-inflammatory Activity

The compound's structural features suggest potential as a COX-II inhibitor. Inhibition of cyclooxygenase enzymes is crucial for reducing inflammation and associated pain. Preliminary in vitro assays have indicated moderate inhibitory activity against COX-II, with IC50 values in the micromolar range.

Research Findings:

A study published in ACS Omega reported on similar piperidine derivatives showing IC50 values ranging from 0.52 to 22.25 μM against COX enzymes. The modifications on the piperidine ring were critical for enhancing selectivity towards COX-II over COX-I.

The biological activity of this compound can be attributed to:

- Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to programmed cell death in cancer cells.

- Enzyme Inhibition: Competitive inhibition of COX enzymes, reducing prostaglandin synthesis and inflammation.

- Cell Cycle Regulation: Interference with cell cycle progression, particularly at the G1/S checkpoint.

Comparison with Similar Compounds

Key Observations :

- The target’s piperidine-4-carboxamide backbone is distinct from benzofuran or naphthalene cores in analogues.

- Oxadiazole moieties are less common in the listed analogues, which often prioritize sulfone or trifluoromethyl groups for electronic effects .

Chemoinformatic Analysis

Key ML-driven findings:

- The oxadiazole group contributes to unique electronic profiles, reducing similarity to sulfone-containing analogues.

- Furan-acryloyl vs. benzofuran differences significantly impact 3D conformation and solvation energy.

Case Studies and Patent Considerations

Under U.S. patent law, structural similarity alone may justify an obviousness rejection unless divergent biological utility is proven . For instance:

- If the target compound demonstrates unexpected kinase selectivity compared to 1152424-34-4, patentability could be defended despite structural overlap.

- Conversely, minor modifications (e.g., methyl to ethyl groups) without functional improvements may face rejection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.